Cas no 2172220-16-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid è un composto organico utilizzato principalmente nella sintesi peptidica in fase solida (SPPS). La sua struttura combina un gruppo Fmoc (9-fluorenilmetossicarbonile) protettivo, ideale per la protezione temporanea dei gruppi amminici durante la sintesi, e una catena laterale fenilalanina-like che ne favorisce l'incorporazione in sequenze peptidiche complesse. La presenza del gruppo carbossilico terminale lo rende versatile per l'attivazione e il legame con altri residui amminici. Questo derivato offre elevata stabilità durante le reazioni di accoppiamento e una rimozione selettiva del gruppo Fmoc in condizioni basiche blande (es. piperidina), garantendo alte rese e purezza nei peptidi sintetizzati. La sua progettazione bilancia reattività e protezione, ottimizzando i processi di produzione peptidica.

2172220-16-3 structure
Nome del prodotto:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
- 2172220-16-3
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
- EN300-1482413
-
- Inchi: 1S/C28H28N2O5/c1-18(15-26(31)32)30-27(33)24(19-9-3-2-4-10-19)16-29-28(34)35-17-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25/h2-14,18,24-25H,15-17H2,1H3,(H,29,34)(H,30,33)(H,31,32)
- Chiave InChI: FMRGTWUORFAXET-UHFFFAOYSA-N
- Sorrisi: O(C(NCC(C(NC(C)CC(=O)O)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 472.19982200g/mol
- Massa monoisotopica: 472.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 715
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 105Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482413-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482413-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1482413-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1482413-250mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1482413-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1482413-10000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1482413-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1482413-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1482413-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1482413-5000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |
2172220-16-3 | 5000mg |
$9769.0 | 2023-09-28 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Letteratura correlata
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
2172220-16-3 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid) Prodotti correlati
- 102-46-5(3,4-Dimethylbenzyl chloride)
- 1337784-69-6(7-(morpholin-3-yl)quinoline)
- 2680868-14-6(methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)
- 18987-71-8(Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II))
- 2178993-11-6(MALT1-IN-7)
- 2172557-35-4(7-cyclobutyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid)
- 2172566-97-9(({1-(4-fluorophenyl)methyl-5-methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine)
- 1314710-47-8(1-(2-chloro-3-fluorophenyl)cyclopropane-1-carbonitrile)
- 2121514-88-1((4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid)
- 213672-25-4(Desmethoxyamino Hydroxy Gemifloxacin)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
